molecular formula C6H11NS B12975713 rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole

rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole

Cat. No.: B12975713
M. Wt: 129.23 g/mol
InChI Key: CIEKNJJOENYFQL-RFZPGFLSSA-N
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Description

rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole: is a chemical compound characterized by its unique structure, which includes a thiazole ring with three methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable thioamide with an α-haloketone in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various targets.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.

Comparison with Similar Compounds

  • rel-(4R,5R)-5-(4-Chlorophenyl)-4-methyl-2-thiazolidinone
  • rel-(4R,5R)-4,5-Difluoro-1,3-dioxolan-2-one
  • rel-(4R,5R)-5,6-Difluoro-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl benzoate

Comparison: rel-(4R,5R)-2,4,5-Trimethyl-4,5-dihydrothiazole is unique due to its specific methylation pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

(4R,5R)-2,4,5-trimethyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3/t4-,5-/m1/s1

InChI Key

CIEKNJJOENYFQL-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1[C@H](SC(=N1)C)C

Canonical SMILES

CC1C(SC(=N1)C)C

Origin of Product

United States

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